One area of research utilizing 2-FBA involves the synthesis of molecules with potential anticonvulsant properties. For instance, a study published in the Journal of Medicinal Chemistry explored the synthesis and anticonvulsant activity of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. The researchers found that this compound exhibited anticonvulsant activity in animal models, suggesting its potential as a lead compound for further development [].
2-Fluorobenzylamine is an aromatic amine with the molecular formula and a molecular weight of approximately 125.15 g/mol. It features a fluorine atom attached to the benzene ring at the second position, making it a derivative of benzylamine. The compound is characterized by its pale yellow liquid state at room temperature and has a distinctive amine functional group that contributes to its reactivity and biological properties .
2-FBA is a flammable liquid with a flash point of 67 °C []. It can be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are essential when handling this compound.
Specific data on toxicity is limited, but it is advisable to handle 2-FBA with caution and consult safety data sheets (SDS) before use [].
Research indicates that 2-fluorobenzylamine exhibits potential biological activity, particularly in the context of pharmacology. Its structure allows it to interact with various biological targets, making it a candidate for drug development. For instance, it has been investigated for its effects on acetylcholinesterase inhibition, which is relevant in treating neurodegenerative diseases . The presence of the fluorine atom may enhance its binding affinity to certain receptors compared to non-fluorinated analogs.
The synthesis of 2-fluorobenzylamine can be achieved through several methods:
2-Fluorobenzylamine has several applications across different fields:
Studies have shown that 2-fluorobenzylamine interacts with biological macromolecules such as proteins and enzymes. Its fluorine substitution may enhance interactions through halogen bonding and electrostatic interactions, potentially leading to increased potency in pharmacological applications. Research into its binding affinities and mechanisms of action is ongoing, focusing on its role as an acetylcholinesterase inhibitor and other targets .
When comparing 2-fluorobenzylamine to other similar compounds, several noteworthy derivatives emerge:
Compound Name | Structure | Unique Features |
---|---|---|
Benzylamine | C6H5CH2NH2 | No fluorine; simpler structure |
3-Fluorobenzylamine | C7H8FN | Fluorine at the meta position; different reactivity |
4-Fluorobenzylamine | C7H8FN | Fluorine at the para position; distinct properties |
2-Chlorobenzylamine | C7H8ClN | Chlorine instead of fluorine; different binding characteristics |
Uniqueness of 2-Fluorobenzylamine:
The systematic nomenclature of 2-fluorobenzylamine follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as (2-fluorophenyl)methanamine. Alternative nomenclature systems provide several recognized names including benzenemethanamine, 2-fluoro; ortho-fluorobenzylamine; and 1-(2-fluorophenyl)methanamine. The Chemical Abstracts Service registry number 89-99-6 serves as the unique identifier for this compound, facilitating its recognition across chemical databases and literature.
The molecular formula of 2-fluorobenzylamine is C7H8FN, corresponding to a molecular weight of 125.146 atomic mass units. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC=C(C(=C1)CN)F, which clearly delineates the connectivity of the fluorine atom at the ortho position relative to the aminomethyl group. The International Chemical Identifier key LRFWYBZWRQWZIM-UHFFFAOYSA-N provides an additional standardized method for compound identification.
The physical state of 2-fluorobenzylamine at standard temperature and pressure is liquid, typically appearing as a clear colorless to yellow solution. The compound exhibits an amine-like odor characteristic of primary benzylamines. Spectroscopic characterization confirms the expected structural features, with mass spectrometry showing a molecular ion peak at mass-to-charge ratio 125. Nuclear magnetic resonance analysis provides detailed information about the aromatic proton environment and the characteristic aminomethyl protons.
Corrosive